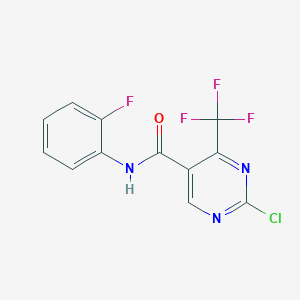
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide
Vue d'ensemble
Description
“N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide” is a chemical compound. Based on its name, it contains a 2,4-dichlorophenyl group, a methyl group, and an oxiranecarboxamide group .
Synthesis Analysis
While specific synthesis methods for “N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide” were not found, similar compounds are often synthesized through reactions involving arylamines .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide”, has been confirmed by X-ray analysis, NMR, and IR spectroscopy .Applications De Recherche Scientifique
Biomimetic Synthesis of Natural Products
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide has been utilized in the biomimetic synthesis of natural products. A study by Luo Yang et al. (2007) demonstrated its use in a highly efficient and stereoselective N-vinylation reaction, contributing to the synthesis of natural product enantiomers such as Clausena alkaloids (Luo Yang et al., 2007).
Cannabinoid Receptor Interaction
Research by Hurst et al. (2002) explored the interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), with the cannabinoid CB1 receptor. Their findings indicated crucial interactions responsible for the compound's inverse agonism at this receptor (Hurst et al., 2002).
Molecular Interaction Studies
Shim et al. (2002) conducted molecular interaction studies with the CB1 cannabinoid receptor, using analogs of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide. They provided insight into the structural and conformational preferences affecting receptor binding (Shim et al., 2002).
Novel Compounds with Unique Binding Properties
Thomas et al. (2005) synthesized analogs of this compound to investigate unique binding properties and pharmacological activities in cannabinoid receptor tissue preparations. This research contributed to understanding the selectivity and potential therapeutic applications of these compounds (Thomas et al., 2005).
Anticonvulsant Activity Evaluation
A study by Wassim El Kayal et al. (2022) focused on synthesizing derivatives of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide for anticonvulsant activity evaluation. This research provides insights into the potential pharmacological roles of this compound and its derivatives in seizure control (Wassim El Kayal et al., 2022).
Crystallography and Structural Analysis
Research by Siddiqui et al. (2008) and Gowda et al. (2008) involved the structural analysis and crystallography of compounds similar to N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, contributing to a deeper understanding of their molecular properties (Siddiqui et al., 2008); (Gowda et al., 2008).
Antimicrobial Screening
Rajput and Sharma (2021) synthesized and screened derivatives for their antibacterial and antifungal activities. This research suggests potential applications in developing antimicrobial agents (Rajput & Sharma, 2021).
Biotransformations and Synthesis of Derivatives
Wang et al. (2005) explored biotransformations of oxiranecarboxamides, revealing efficient synthesis methods for derivatives with potential pharmaceutical applications (Wang et al., 2005).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyloxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(5-15-10)9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITMQUMEHMRUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042635.png)
![Methyl 3-[2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042636.png)
![4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042637.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride](/img/structure/B3042640.png)

![N1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methylaniline](/img/structure/B3042642.png)
![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)
![4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042646.png)
![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)
![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)